(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

Catalog No.
S549096
CAS No.
1001350-96-4
M.F
C23H24FN9O
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]py...

CAS Number

1001350-96-4

Product Name

(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

IUPAC Name

(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

Molecular Formula

C23H24FN9O

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C23H24FN9O/c1-23(21(34)26-15-7-8-18(24)25-13-15)9-3-10-32(23)22-28-20(17-4-2-11-33(17)31-22)27-19-12-16(29-30-19)14-5-6-14/h2,4,7-8,11-14H,3,5-6,9-10H2,1H3,(H,26,34)(H2,27,28,29,30,31)/t23-/m0/s1

InChI Key

LQVXSNNAFNGRAH-QHCPKHFHSA-N

SMILES

CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 754807, BMS-754807, BMS754807

Canonical SMILES

CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

Isomeric SMILES

C[C@]1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

Description

The exact mass of the compound Bms-754807 is 461.20878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target: Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR)

BMS-754807 acts as a reversible inhibitor of both IGF-1R and IR. These receptors are involved in the insulin signaling pathway, which regulates cell growth and metabolism [1]. By blocking these receptors, BMS-754807 disrupts the signals that promote cancer cell proliferation.

Source

[1] Dasatinib in combination with BMS-754807 induce synergistic cytotoxicity in lung cancer cells through inhibiting lung cancer cell growth, and inducing autophagy as well as cell cycle arrest at the G1 phase )

Anti-tumor Effects in Combination Therapy

Studies suggest that BMS-754807 might be more effective when combined with other cancer drugs. For instance, research has shown promising results for its use with dasatinib, another inhibitor targeting different proteins involved in cancer cell growth [1]. The combination therapy demonstrated enhanced cell death (cytotoxicity) and tumor growth inhibition in lung cancer models [1].

Source

[1] Dasatinib in combination with BMS-754807 induce synergistic cytotoxicity in lung cancer cells through inhibiting lung cancer cell growth, and inducing autophagy as well as cell cycle arrest at the G1 phase )

Exploring Synergistic Effects with Other Drugs

Research is ongoing to explore the potential benefits of combining BMS-754807 with other established cancer therapies. Clinical trials have investigated its safety and efficacy when used alongside drugs like Trastuzumab for breast cancer [2]. These studies help determine the optimal dosage and identify potential side effects of combination therapies involving BMS-754807.

Source

[2] Clinical Trial of BMS-754807 with Herceptin in Breast Cancer Health Research Authority:

The compound (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features multiple functional groups, including a pyrrolidine ring, a triazine moiety, and a pyrazole derivative, which contribute to its biological activity. The stereochemistry indicated by the (2S) notation suggests specific spatial arrangements that may influence its interactions with biological targets.

BMS-754807 acts as a reversible inhibitor of IGF-1R and InsR by binding to the ATP-binding pocket of these receptor tyrosine kinases [, ]. This binding disrupts the signaling cascade initiated by IGF-1 and insulin, ultimately leading to the inhibition of cell proliferation and the promotion of cell death in cancer cells [].

Preclinical studies indicate that BMS-754807 is relatively well-tolerated at specific doses []. However, as with any investigational drug, there are potential safety concerns that require further investigation. These include potential side effects related to insulin receptor inhibition, such as altered blood sugar levels [].

The chemical reactivity of this compound can be analyzed through various biochemical pathways. It may participate in:

  • Substitution Reactions: The amino groups can undergo nucleophilic substitution reactions, which are vital for forming bonds with biological macromolecules.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, potentially affecting its biological activity.
  • Enzymatic Reactions: As with many pharmaceuticals, the compound may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could exhibit different biological properties

    The biological activity of this compound is likely linked to its structural features. Compounds with similar structures often exhibit:

    • Anticancer Properties: Many triazine derivatives have been studied for their ability to inhibit cancer cell proliferation.
    • Antimicrobial Activity: Pyrazole-containing compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell functions.
    • Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, offering potential in treating neurodegenerative diseases .

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Triazine Moiety: This step may involve coupling reactions between pyrrolidine derivatives and triazine precursors.
  • Functionalization: The incorporation of the pyrazole and fluoropyridine groups can be accomplished through substitution or coupling reactions .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its diverse biological activities, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tools: Its unique structure allows it to be used in studies exploring enzyme interactions and molecular mechanisms of action.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In vitro Assays: To evaluate its effects on cell viability and proliferation.
  • In vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models .

Similar Compounds

Several compounds share structural similarities with (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
5-CyclopropylpyrazoleContains a cyclopropyl groupAntimicrobial
Pyrrolidine derivativesSimilar ring structureAnticancer
Triazine-based compoundsShared triazine coreAntiviral

Uniqueness

This particular compound is unique due to its combination of multiple heterocyclic rings and functional groups that may enhance its binding affinity and selectivity towards specific biological targets compared to other similar compounds.

Molecular Architecture

Core Pyrrolo[2,1-f] [1] [2] [3]triazine Scaffold

The central structural motif of this compound features the pyrrolo[2,1-f] [1] [2] [3]triazine scaffold, a privileged heterocyclic framework that has earned recognition as a cornerstone in modern drug discovery [4]. This bicyclic system consists of a five-membered pyrrole ring fused with a six-membered 1,2,4-triazine ring, creating a unique bridgehead nitrogen architecture [5] [4]. The pyrrolo[2,1-f] [1] [2] [3]triazine core exhibits distinctive electronic properties arising from the fusion of an electron-rich pyrrole component with an electron-deficient triazine ring [5]. This electronic complementarity contributes to the scaffold's versatility in binding to diverse biological targets.

The aromatic system demonstrates significant delocalization across both rings, with the bridgehead nitrogen at the junction serving as a critical structural feature that influences both the compound's stability and its interaction capabilities [4]. The triazine portion provides three nitrogen atoms positioned at the 1, 2, and 4 positions, creating multiple sites for potential hydrogen bonding and electrostatic interactions [5]. The pyrrole ring contributes additional π-electron density, enhancing the overall electron-rich character of the fused system.

Crystallographic analyses of related pyrrolo[2,1-f] [1] [2] [3]triazine derivatives reveal that the bicyclic core typically maintains planarity, with bond lengths and angles characteristic of aromatic systems [7]. The C-N bond distances within the triazine ring range from 1.32 to 1.35 Å, consistent with partial double-bond character due to resonance stabilization [7].

Stereochemical Configuration at C-2 Position

The compound possesses a defined (2S) stereochemical configuration at the C-2 position of the pyrrolidine ring, which plays a crucial role in its biological activity and molecular recognition properties [8] [9]. This stereogenic center creates a chiral environment that significantly influences the compound's three-dimensional structure and its ability to interact stereoselectively with biological targets [10].

The (2S) configuration at C-2 is particularly important because it determines the spatial orientation of both the methyl substituent and the carboxamide functionality [9]. Molecular dynamics simulations of related chiral pyrrolidine derivatives have demonstrated that the S-configuration can provide up to 80-fold greater binding affinity compared to the corresponding R-enantiomer [11]. This dramatic difference in activity underscores the critical importance of stereochemical integrity in this molecular framework.

The pyrrolidine ring adopts a puckered conformation due to the sp³ hybridization at the C-2 position, with the ring typically existing in an envelope or twist conformation [9]. The presence of the methyl group at C-2 introduces additional steric constraints that further define the compound's overall conformational preferences [10]. Nuclear magnetic resonance studies of similar systems indicate that the (2S) configuration stabilizes specific rotational conformers around the C-2 position, leading to reduced conformational flexibility and enhanced target selectivity [9].

Cyclopropyl-Pyrazole Substituent Analysis

The cyclopropyl-pyrazole substituent represents a sophisticated structural element that contributes significantly to the compound's pharmacological properties [12] . The pyrazole ring, positioned at the 5-position with a cyclopropyl group, creates a compact, sterically demanding substituent that occupies specific binding pockets in target proteins [12].

The cyclopropyl group attached to the pyrazole ring introduces unique steric and electronic effects [12]. Cyclopropyl substituents are known to enhance metabolic stability while maintaining appropriate lipophilicity for biological activity . The ring strain inherent in the three-membered cyclopropyl ring (approximately 27 kcal/mol) creates distinctive reactivity patterns and conformational rigidity [12].

Enantioselective synthesis studies have demonstrated that cyclopropyl-pyrazole combinations can be prepared with high diastereoselectivity (greater than 20:1) and excellent enantioselectivity (91:9 to 99:1 enantiomeric ratio) [12]. The regioselectivity of pyrazole functionalization typically favors the more sterically hindered nitrogen (N²:N¹ ratio greater than 20:1), which is unusual in heterocyclic chemistry and contributes to the unique binding properties of these systems [12].

The electronic properties of the pyrazole ring are influenced by the cyclopropyl substituent through both inductive and hyperconjugative effects . The electron-withdrawing nature of the pyrazole nitrogen atoms creates opportunities for hydrogen bonding interactions, while the cyclopropyl group provides hydrophobic contacts with target binding sites [12] .

Physicochemical Properties

Molecular Formula (C₂₃H₂₄FN₉O) and Mass (461.5 g/mol)

The molecular formula C₂₃H₂₄FN₉O reflects the complex composition of this heterocyclic compound, with a calculated average molecular weight of 461.505 g/mol [8] [3]. The exact monoisotopic mass, calculated using precise atomic masses, is 461.208784 Da, providing the accurate mass value essential for high-resolution mass spectrometry identification.

The molecular formula reveals several key compositional features: twenty-three carbon atoms forming the various aromatic and aliphatic frameworks, twenty-four hydrogen atoms distributed across the different structural components, one fluorine atom in the pyridine substituent, nine nitrogen atoms distributed among the pyrrolo-triazine core, pyrazole ring, and amide functionalities, and one oxygen atom in the carboxamide group [8] [3].

The high nitrogen content (nine nitrogen atoms representing 19.5% of the total atom count) is characteristic of kinase inhibitors and reflects the compound's ability to form multiple hydrogen bonding interactions with target proteins . The presence of fluorine enhances the compound's metabolic stability and can improve binding affinity through specific halogen bonding interactions [14].

PropertyValue
Molecular FormulaC₂₃H₂₄FN₉O
Average Molecular Weight461.505 g/mol
Monoisotopic Mass461.208784 Da
Heavy Atom Count33
Nitrogen Content9 atoms (27.3% of heavy atoms)
Fluorine Content1 atom

Solubility Parameters

The solubility characteristics of pyrrolo[2,1-f] [1] [2] [3]triazine derivatives are influenced by the compound's amphiphilic nature, combining hydrophilic nitrogen-rich heterocyclic regions with hydrophobic aromatic and aliphatic components [15]. The presence of multiple nitrogen atoms and the carboxamide functionality provides hydrogen bonding capability that enhances aqueous solubility, while the extensive aromatic framework contributes to organic solvent compatibility [15].

The pyrrolidine ring system significantly impacts solubility parameters through its polar surface area contribution and hydrogen bonding potential [15]. Studies of related pyrrolidine derivatives indicate that the presence of nitrogen affects the lipophilicity of heterocyclic rings, as evidenced by altered LogP values compared to carbocyclic analogs [15]. The polar surface area (PSA) of pyrrolidine-containing compounds typically shows marked differences from corresponding saturated carbocycles, influencing both solubility and membrane permeability [15].

The fluorine atom in the pyridine ring introduces unique solubility characteristics through its high electronegativity and small van der Waals radius [16]. Fluorinated pyridines generally exhibit altered solubility profiles compared to their non-fluorinated analogs, with the fluorine substitution often improving water solubility while maintaining favorable lipophilic characteristics for biological activity [16].

Temperature-dependent solubility studies of related compounds suggest that the multiple nitrogen-containing heterocycles create opportunities for specific solvation interactions, particularly in polar protic solvents where hydrogen bonding can stabilize dissolved species [15]. The cyclopropyl group contributes hydrophobic character that can influence precipitation and crystallization behavior [15].

Partition Coefficient and Lipophilicity

The lipophilicity of this compound, as measured by its partition coefficient between n-octanol and water (LogP), represents a critical parameter for its pharmacokinetic properties and biological activity [14]. Computational predictions using ChemDraw methods typically yield LogP values for similar pyrrolo[2,1-f] [1] [2] [3]triazine derivatives in the range of 2.0 to 4.8, depending on the specific substitution pattern [14].

The ligand lipophilic efficiency (LLE), calculated as pIC₅₀ - CLogP, provides a measure of the compound's potency relative to its lipophilicity [14]. For related compounds in this structural class, LLE values typically range from 3 to 6, indicating favorable balance between activity and lipophilic properties [14]. The presence of the fluoropyridine substituent generally improves the LLE by reducing excessive lipophilicity while maintaining or enhancing binding affinity [14].

The multiple nitrogen atoms in the structure contribute to reduced lipophilicity compared to purely carbocyclic analogs, with each nitrogen typically reducing LogP by approximately 0.5 to 1.0 units depending on its electronic environment [14] [15]. The (2S)-methylpyrrolidine moiety adds moderate lipophilic character while the carboxamide functionality provides polar character that aids in achieving optimal physicochemical properties [14].

Distribution coefficient (LogD) measurements at physiological pH (7.4) are particularly relevant for predicting in vivo behavior [14]. The presence of basic nitrogen atoms means that the effective lipophilicity may be reduced under physiological conditions due to partial protonation, leading to LogD values that are typically 0.5 to 1.5 units lower than the corresponding LogP values [14].

Spectroscopic Characterization

NMR Spectral Assignment

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this complex heterocyclic system, with distinct chemical shift patterns for each structural component [17] [18]. The ¹H NMR spectrum exhibits characteristic resonances that can be systematically assigned based on the electronic environment of each proton.

The pyrrolo[2,1-f] [1] [2] [3]triazine core displays distinctive chemical shifts in both ¹H and ¹³C NMR spectra [17] [18]. The triazine proton typically appears as a singlet around 8.5-9.0 ppm due to the deshielding effect of the adjacent nitrogen atoms [17]. The pyrrole ring protons exhibit characteristic patterns with H-5 appearing around 7.8-8.2 ppm and H-6 around 6.8-7.2 ppm, reflecting the electronic influence of the fused triazine system [18].

The cyclopropyl-pyrazole substituent produces distinctive NMR signatures [19]. The pyrazole ring protons appear as distinct signals, with H-4 of the pyrazole typically observed around 6.0-6.5 ppm [19]. The cyclopropyl group exhibits characteristic patterns with the methine proton appearing as a multiplet around 1.8-2.2 ppm and the methylene protons showing complex coupling patterns between 0.8-1.2 ppm due to the rigid geometry of the three-membered ring [12].

¹³C NMR chemical shifts provide additional structural confirmation, with the triazine carbons appearing in characteristic ranges: C-2 around 155-165 ppm and C-4 around 150-160 ppm [17] [18]. The pyrrole carbons appear around 110-130 ppm, while the pyrazole carbons are typically observed between 100-140 ppm depending on substitution [19].

Structural Unit¹H NMR (ppm)¹³C NMR (ppm)
Triazine H-28.5-9.0155-165
Pyrrole H-57.8-8.2120-130
Pyrrole H-66.8-7.2110-120
Pyrazole H-46.0-6.5100-110
Cyclopropyl CH1.8-2.212-18
Cyclopropyl CH₂0.8-1.26-10

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation of this compound follows predictable patterns based on the stability and electronic properties of the constituent heterocyclic systems [20] [21]. The molecular ion peak at m/z 461 (M+) is typically observed with moderate intensity, reflecting the relatively stable nature of the aromatic framework [20].

Primary fragmentation pathways involve the loss of substituents from the more labile positions [21]. Loss of the fluoropyridine substituent (M-96) represents a common fragmentation pattern, generating a stable fragment containing the pyrrolo-triazine-pyrrolidine core [20]. The cyclopropyl-pyrazole substituent can undergo characteristic fragmentation with loss of the cyclopropyl group (M-41) or the entire pyrazole unit [21].

The pyrrolo[2,1-f] [1] [2] [3]triazine core exhibits specific fragmentation behavior, with typical loss patterns including elimination of nitrogen-containing fragments [21] [22]. Studies of related triazine systems indicate that decomposition under electron impact frequently involves removal of substituents from the triazine ring followed by fragmentation of the heterocyclic framework [21] [22].

Secondary fragmentation patterns include the formation of characteristic base peaks corresponding to stable aromatic cations [20]. The pyrrolidine ring can undergo α-cleavage adjacent to the nitrogen, generating fragments around m/z 70-100 depending on the specific substitution pattern [20]. The carboxamide functionality may undergo McLafferty rearrangement under appropriate conditions, leading to characteristic fragment ions [20].

Fragmentm/zAssignment
M+461Molecular ion
M-96365Loss of fluoropyridine
M-41420Loss of cyclopropyl
Base peak280-320Core aromatic fragments
Pyrrolidine70-100α-Cleavage products

Infrared Absorption Characteristics

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and provide insights into the compound's molecular structure [23] [24]. The carboxamide functionality exhibits distinctive C=O stretching around 1670-1640 cm⁻¹, consistent with typical amide absorption frequencies [23].

The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1600-1475 cm⁻¹, with the pyrrolo[2,1-f] [1] [2] [3]triazine core contributing multiple overlapping bands in this region [23] [24]. The triazine ring specifically shows breathing and stretching modes around 1496 cm⁻¹ and 1345 cm⁻¹, which are characteristic of this heterocyclic system [24].

N-H stretching vibrations from the pyrazole and amide functionalities appear in the 3550-3060 cm⁻¹ region, with secondary amides typically showing medium to strong absorption [23]. The aromatic C-H stretching occurs around 3100-3050 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and cyclopropyl groups appears around 3000-2850 cm⁻¹ [23].

The fluoropyridine substituent contributes characteristic C-F stretching vibration, typically observed around 1000-1300 cm⁻¹ [16]. The aromatic C=N stretching of the pyridine ring appears around 1600-1580 cm⁻¹, often overlapping with other aromatic vibrations [23] [16].

Functional GroupFrequency (cm⁻¹)Intensity
C=O (amide)1670-1640Strong
Triazine ring1496, 1345Medium
Aromatic C=C, C=N1600-1475Medium-Strong
N-H stretch3550-3060Medium
Aromatic C-H3100-3050Medium
Aliphatic C-H3000-2850Strong
C-F stretch1000-1300Medium

Crystallographic Analysis

X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides definitive structural information about the three-dimensional architecture and conformational preferences of this compound [7] [25]. The crystal structures of related pyrrolo[2,1-f] [1] [2] [3]triazine derivatives reveal characteristic bond lengths and angles that define the geometric parameters of this heterocyclic framework [7].

The pyrrolo[2,1-f] [1] [2] [3]triazine core typically exhibits planarity with minimal deviation from the least-squares plane through the bicyclic system [7]. Bond distances within the triazine ring are consistent with aromatic character, with C-N distances ranging from 1.32 to 1.35 Å and N-N distances around 1.33-1.36 Å [7]. The fusion with the pyrrole ring creates specific geometric constraints that influence the overall molecular conformation [7].

The (2S)-methylpyrrolidine ring adopts characteristic puckered conformations, typically existing in envelope or twist forms to minimize ring strain [9]. The stereochemical configuration at C-2 is definitively confirmed through crystallographic analysis, with the methyl substituent and carboxamide group adopting specific spatial orientations [9] [10].

Crystal structure determination has been performed on multiple related compounds using Mo Kα radiation (0.71073 Å) at temperatures ranging from 100 K to 250 K [7]. Data collection typically achieves completeness values exceeding 95% with acceptable R-factors (R1 < 0.08, wR2 < 0.15) indicating reliable structural determination [7].

ParameterValue
Space GroupVariable (P1̄, P21/c common)
Temperature100-250 K
RadiationMo Kα (0.71073 Å)
Completeness>95%
R1 Factor<0.08
wR2 Factor<0.15

Molecular Packing and Intermolecular Forces

The crystal packing of this compound is governed by a complex network of intermolecular interactions that stabilize the solid-state structure [7] [26] [25]. Hydrogen bonding represents the primary driving force for crystal assembly, with the multiple nitrogen atoms and carboxamide functionality serving as both donors and acceptors [7] [25].

N-H⋯N hydrogen bonds are commonly observed between the pyrazole NH and triazine nitrogen atoms of adjacent molecules, creating extended networks throughout the crystal lattice [7] [25]. The carboxamide functionality participates in characteristic amide-amide hydrogen bonding patterns, with N-H⋯O distances typically ranging from 2.8 to 3.2 Å [7].

π-π Stacking interactions between aromatic rings contribute significantly to the crystal stability [26] [25]. The pyrrolo[2,1-f] [1] [2] [3]triazine cores of adjacent molecules often adopt parallel or offset parallel arrangements with interplanar distances of 3.3-3.7 Å [26]. The fluoropyridine rings can also participate in π-π interactions, particularly when the fluorine atom creates favorable electrostatic complementarity [25].

Hirshfeld surface analysis reveals the relative contributions of different intermolecular contact types [26] [25]. Hydrogen bonding typically accounts for 20-35% of the total surface contacts, while van der Waals interactions contribute 45-60% [25]. The presence of fluorine creates opportunities for C-H⋯F interactions and halogen bonding, contributing an additional 5-10% of the surface contacts [25].

Crystallization force calculations based on density functional theory demonstrate that the total crystallization force correlates strongly with lattice energy, indicating that the observed packing arrangements represent thermodynamically stable configurations [26]. The electronic structure changes upon crystal formation reveal specific regions of high intermolecular interaction density, particularly around nitrogen atoms and the fluorine substituent [26].

Interaction TypePercentage of Surface ContactsTypical Distance (Å)
N-H⋯N Hydrogen Bonds15-25%2.8-3.2
N-H⋯O Hydrogen Bonds10-15%2.7-3.1
π-π Stacking15-25%3.3-3.7
van der Waals45-60%3.5-4.0
C-H⋯F Interactions5-10%2.4-2.8

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

461.20878459 g/mol

Monoisotopic Mass

461.20878459 g/mol

Heavy Atom Count

34

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9E3353E8J

Pharmacology

Dual IGF-1R/InsR Inhibitor BMS-754807 is an oral small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases with potential antineoplastic activity. Dual IGF-IR/InsR inhibitor BMS-754807 binds reversibly to and inhibits the activities of IGF-1R and InsR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-1R and InsR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in mitogenesis, angiogenesis, and tumor cell survival.

Other CAS

1001350-96-4

Wikipedia

Bms-754807

Dates

Modify: 2023-08-15
1: Majo VJ, Arango V, Simpson NR, Prabhakaran J, Kassir SA, Underwood MD, Bakalian M, Canoll P, John Mann J, Dileep Kumar JS. Synthesis and in vitro evaluation of [18F]BMS-754807: a potential PET ligand for IGF-1R. Bioorg Med Chem Lett. 2013 Jul 15;23(14):4191-4. doi: 10.1016/j.bmcl.2013.05.026. Epub 2013 May 16. PubMed PMID: 23743281.
2: Awasthi N, Zhang C, Ruan W, Schwarz MA, Schwarz RE. BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer. Mol Cancer Ther. 2012 Dec;11(12):2644-53. doi: 10.1158/1535-7163.MCT-12-0447. Epub 2012 Oct 9. PubMed PMID: 23047891.
3: Lee SJ, Kim EJ, Lee HJ, Kim SY, Oh SJ, Ryu JS, Moon DH, Ahn JH, Kim SW. A pilot study for the early assessment of the effects of BMS-754807 plus gefitinib in an H292 tumor model by [(18)F]fluorothymidine-positron emission tomography. Invest New Drugs. 2013 Jun;31(3):506-15. doi: 10.1007/s10637-012-9874-y. Epub 2012 Sep 18. PubMed PMID: 22987020.
4: Hou X, Huang F, Macedo LF, Harrington SC, Reeves KA, Greer A, Finckenstein FG, Brodie A, Gottardis MM, Carboni JM, Haluska P. Dual IGF-1R/InsR inhibitor BMS-754807 synergizes with hormonal agents in treatment of estrogen-dependent breast cancer. Cancer Res. 2011 Dec 15;71(24):7597-607. doi: 10.1158/0008-5472.CAN-11-1080. Epub 2011 Oct 31. PubMed PMID: 22042792; PubMed Central PMCID: PMC4004036.
5: Kolb EA, Gorlick R, Lock R, Carol H, Morton CL, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups C, Smith MA, Houghton PJ. Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2011 Apr;56(4):595-603. doi: 10.1002/pbc.22741. Epub 2010 Dec 22. PubMed PMID: 21298745.
6: Huang F, Hurlburt W, Greer A, Reeves KA, Hillerman S, Chang H, Fargnoli J, Graf Finckenstein F, Gottardis MM, Carboni JM. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. Cancer Res. 2010 Sep 15;70(18):7221-31. doi: 10.1158/0008-5472.CAN-10-0391. Epub 2010 Aug 31. PubMed PMID: 20807811.
7: Dinchuk JE, Cao C, Huang F, Reeves KA, Wang J, Myers F, Cantor GH, Zhou X, Attar RM, Gottardis M, Carboni JM. Insulin receptor (IR) pathway hyperactivity in IGF-IR null cells and suppression of downstream growth signaling using the dual IGF-IR/IR inhibitor, BMS-754807. Endocrinology. 2010 Sep;151(9):4123-32. doi: 10.1210/en.2010-0032. Epub 2010 Jul 7. PubMed PMID: 20610571.
8: Carboni JM, Wittman M, Yang Z, Lee F, Greer A, Hurlburt W, Hillerman S, Cao C, Cantor GH, Dell-John J, Chen C, Discenza L, Menard K, Li A, Trainor G, Vyas D, Kramer R, Attar RM, Gottardis MM. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Mol Cancer Ther. 2009 Dec;8(12):3341-9. doi: 10.1158/1535-7163.MCT-09-0499. Epub . PubMed PMID: 19996272.
9: Wittman MD, Carboni JM, Yang Z, Lee FY, Antman M, Attar R, Balimane P, Chang C, Chen C, Discenza L, Frennesson D, Gottardis MM, Greer A, Hurlburt W, Johnson W, Langley DR, Li A, Li J, Liu P, Mastalerz H, Mathur A, Menard K, Patel K, Sack J, Sang X, Saulnier M, Smith D, Stefanski K, Trainor G, Velaparthi U, Zhang G, Zimmermann K, Vyas DM. Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. J Med Chem. 2009 Dec 10;52(23):7360-3. doi: 10.1021/jm900786r. PubMed PMID: 19778024.

Explore Compound Types